molecular formula C17H13F3N4O2S B6425550 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 2034351-22-7

3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B6425550
CAS No.: 2034351-22-7
M. Wt: 394.4 g/mol
InChI Key: FSXPSZPRSVUEKJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a phenyl group, a thiazole ring, a pyrrolidine ring, and an oxadiazole ring. Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Pyrrolidine is a versatile scaffold for novel biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. Thiazoles are generally resistant to reactivity with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many thiazole derivatives exhibit their effects through interactions with various biological targets .

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S/c18-17(19,20)16-22-13(23-26-16)11-6-7-24(8-11)15(25)12-9-27-14(21-12)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXPSZPRSVUEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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